![molecular formula C23H32O2 B14241762 [1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)- CAS No. 501414-42-2](/img/structure/B14241762.png)
[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)-: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a hydroxyl group at the 4-position of one phenyl ring and an undecyloxy group at the 4’-position of the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and undecanol as the primary starting materials.
Formation of 4’-Undecyloxybiphenyl: The undecanol is reacted with biphenyl in the presence of a suitable catalyst, such as a strong acid or base, to form 4’-undecyloxybiphenyl.
Hydroxylation: The 4’-undecyloxybiphenyl is then subjected to hydroxylation at the 4-position using an oxidizing agent like potassium permanganate or chromium trioxide to yield [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reactors: Utilizing bulk reactors for the initial formation of 4’-undecyloxybiphenyl.
Continuous Flow Systems: Employing continuous flow systems for the hydroxylation step to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: It can participate in substitution reactions, where the hydroxyl or undecyloxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Quinones or other oxidized biphenyl derivatives.
Reduction Products: Alcohols or other reduced biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Liquid Crystals: The compound is used in the synthesis of liquid crystal materials due to its rigid biphenyl core and flexible undecyloxy chain.
Polymer Science: It serves as a monomer or comonomer in the production of polymers with specific thermal and mechanical properties.
Biology and Medicine:
Pharmaceutical Intermediates: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The undecyloxy chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4-ol: Lacks the undecyloxy group, making it less hydrophobic and potentially less effective in certain applications.
4’-Undecyloxy-[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group instead of a hydroxyl group, which can alter its reactivity and applications.
4-(Undecyloxy)benzoic acid:
Uniqueness:
- The combination of a hydroxyl group and an undecyloxy chain in [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- provides a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications in materials science and organic synthesis.
Propiedades
Número CAS |
501414-42-2 |
|---|---|
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
4-(4-undecoxyphenyl)phenol |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-19-25-23-17-13-21(14-18-23)20-11-15-22(24)16-12-20/h11-18,24H,2-10,19H2,1H3 |
Clave InChI |
WGRIWQCAXUQEPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
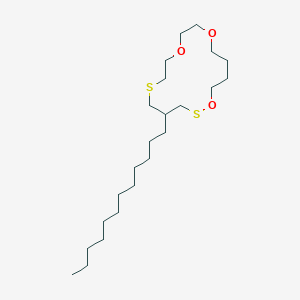
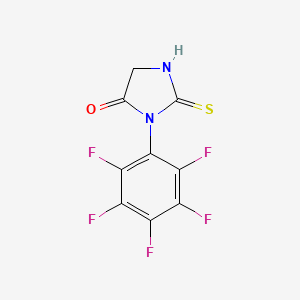
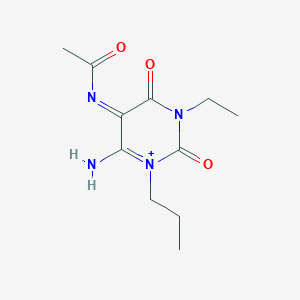


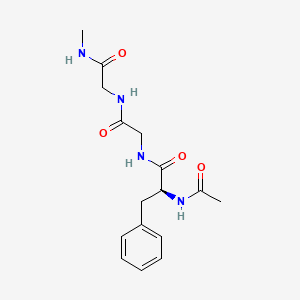

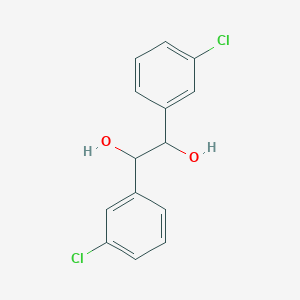
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
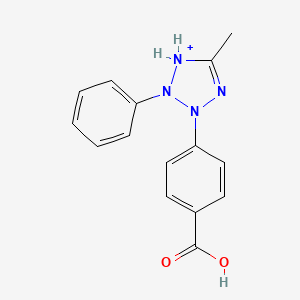
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)

